![molecular formula C11H14N2O3S B2758676 N-(4-(cyclopropanesulfonamido)phenyl)acetamide CAS No. 1207053-95-9](/img/structure/B2758676.png)
N-(4-(cyclopropanesulfonamido)phenyl)acetamide
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Overview
Description
N-(4-(cyclopropanesulfonamido)phenyl)acetamide, commonly known as CSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. CSA is a sulfonamide-based compound that has been synthesized using various methods, including the reaction of cyclopropanesulfonamide and 4-aminophenylacetic acid.
Scientific Research Applications
- These compounds exhibit significant antimicrobial activity against bacteria and fungi, making them potential agents for combating infections .
- Molecular docking studies revealed good binding interactions with DHFR, suggesting their potential as anticancer agents .
- N-(4-cyclopropanesulfonamidophenyl)acetamide, with its acetamide linkage, can be explored in coordination chemistry and catalysis .
- Investigating the antioxidant potential of N-(4-cyclopropanesulfonamidophenyl)acetamide could provide insights into its therapeutic applications .
- While further research is needed, exploring the impact of N-(4-cyclopropanesulfonamidophenyl)acetamide on narcolepsy-related mechanisms could be valuable .
Antimicrobial Activity
Anticancer Potential
Lewis Acid Properties
Antioxidant and Anti-Inflammatory Activities
Narcolepsy Treatment
Platelet Aggregation Inhibition
Mechanism of Action
Target of Action
N-(4-(cyclopropanesulfonamido)phenyl)acetamide, also known as N-(4-cyclopropanesulfonamidophenyl)acetamide, primarily targets dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth .
Mode of Action
This compound interacts with its target, DHFR, by binding to its active sites . This binding interaction inhibits the function of DHFR, thereby disrupting the tetrahydrofolate synthesis pathway . The disruption of this pathway can lead to the inhibition of DNA synthesis and cell growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tetrahydrofolate synthesis pathway . Tetrahydrofolate is a critical cofactor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, this compound disrupts the production of tetrahydrofolate, leading to a decrease in nucleotide synthesis and, consequently, DNA synthesis .
Result of Action
The inhibition of DHFR and the subsequent disruption of the tetrahydrofolate synthesis pathway result in the inhibition of DNA synthesis and cell growth . This makes N-(4-(cyclopropanesulfonamido)phenyl)acetamide potentially useful in the treatment of conditions characterized by rapid cell growth, such as cancer .
properties
IUPAC Name |
N-[4-(cyclopropylsulfonylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8(14)12-9-2-4-10(5-3-9)13-17(15,16)11-6-7-11/h2-5,11,13H,6-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXFCRBKCDCJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(cyclopropanesulfonamido)phenyl)acetamide |
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